molecular formula C12H17BO4 B3181436 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol CAS No. 844501-21-9

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol

Cat. No.: B3181436
CAS No.: 844501-21-9
M. Wt: 236.07 g/mol
InChI Key: HCCIRGHIUOPDDU-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a dioxaborolane group and two hydroxyl groups. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol typically involves the reaction of 4-bromo-1,3-dihydroxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds and quinones.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is widely used in scientific research, particularly in:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters.

Comparison with Similar Compounds

Similar compounds to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol include:

The uniqueness of this compound lies in its dual functionality, allowing it to participate in both coupling and oxidation-reduction reactions, making it a versatile reagent in organic synthesis.

Biological Activity

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 1033752-94-1
Molecular Formula C12H18BNO4
Molecular Weight 234.09 g/mol
Appearance White to off-white powder
Purity >98%

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The boron atom in the structure is known for its ability to form reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate various biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : It can influence signaling pathways such as NF-kB and MAPK pathways, which are crucial in cellular responses to stress and inflammation.

Biological Applications

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in vitro.
  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively.
  • Potential Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Response :
    • Researchers investigated the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.
    • Results indicated a significant reduction in IL-6 and TNF-alpha levels upon treatment with varying concentrations of the compound (IC50 = 50 µM) .
  • Antioxidant Activity Assessment :
    • A DPPH assay was conducted to evaluate the antioxidant capacity of the compound.
    • The results showed that it exhibited a dose-dependent scavenging effect with an IC50 value of 30 µM .
  • Anticancer Studies :
    • In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and increased apoptosis markers (Annexin V positivity) at concentrations above 25 µM .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,14-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCIRGHIUOPDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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